4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole
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Overview
Description
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropylmethyl group, and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the cyclopropylmethyl group: This can be done through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Formation of the aziridine ring: This step typically involves the reaction of an appropriate epoxide with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole
- 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]triazole
Uniqueness
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the aziridine ring, in particular, sets it apart from many other compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
4-tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-20(2,3)16-10-21-23(12-16)18-6-4-5-7-19(18)24-14-17-13-22(17)11-15-8-9-15/h4-7,10,12,15,17H,8-9,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMDAERMGSNMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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